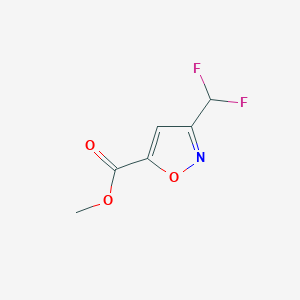

Methyl 3-(difluoromethyl)isoxazole-5-carboxylate

Description

Properties

Molecular Formula |

C6H5F2NO3 |

|---|---|

Molecular Weight |

177.11 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C6H5F2NO3/c1-11-6(10)4-2-3(5(7)8)9-12-4/h2,5H,1H3 |

InChI Key |

WBWFJJCDDPJSQE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Ketoesters with Hydroxylamine

A classical approach involves reacting β-ketoesters with hydroxylamine salts under controlled temperature conditions to form isoxazole rings. For example, ethylacetoacetate derivatives can be converted to ethyl isoxazole carboxylates by reaction with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (-20°C to 10°C). This method provides a robust route to isoxazole-5-carboxylates, which can be further modified.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent at the 3-position of the isoxazole ring is introduced through specialized fluorination or fluorinated building block strategies. Two main approaches are reported:

Use of Fluorinated Halogenoximes and Alkenes

A recent comprehensive study demonstrated the synthesis of 5-fluoroalkyl-substituted isoxazoles by reacting functionalized halogenoximes with fluorinated alkenes in the presence of bases such as sodium bicarbonate in ethyl acetate solvent. For example, chloroximes reacted with 2-bromo-3,3,3-trifluoroprop-1-ene yielded 5-trifluoromethylisoxazoles in good yields. Analogous strategies can be adapted for difluoromethyl analogs by using appropriate difluoromethyl-substituted alkenes or halides.

Late-Stage Deoxofluorination

Another method involves the late-stage deoxofluorination of 5-hydroxymethyl or 5-formyl isoxazole derivatives to introduce the difluoromethyl group at the 3-position. This approach allows for regioselective synthesis of 3-(difluoromethyl)isoxazole derivatives by converting hydroxyl or formyl precursors into difluoromethyl groups using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

Specific Preparation Method for Methyl 3-(difluoromethyl)isoxazole-5-carboxylate

Based on the literature and patent disclosures, the following detailed synthetic route is proposed:

Stepwise Preparation

Research Findings and Optimization Notes

Regioselectivity: The use of halogenoximes and fluorinated alkenes under mild basic conditions (e.g., NaHCO3 in EtOAc) is critical to avoid side reactions such as nitrile oxide dimerization and to achieve regioselective substitution at the 3-position.

Temperature Control: Low temperatures during cyclization and fluorination steps (-30°C to 10°C) help minimize by-products and improve yield and purity.

Purification: Crude products often require recrystallization from aqueous ethanol or chromatographic purification to achieve high purity (>99% by HPLC).

Scale-Up: The described methods have been successfully scaled to 100 g quantities with consistent yields and purity, indicating robustness for industrial applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Synthesis |

|---|---|---|

| Temperature (cyclization) | -20°C to 10°C | Controls reaction rate and selectivity |

| Fluorination reagent | DAST, Selectfluor, or fluorinated alkenes | Determines efficiency of difluoromethyl introduction |

| Solvent | Ethyl acetate, dichloromethane, tetrahydrofuran | Influences solubility and reaction kinetics |

| Base | Sodium bicarbonate, sodium acetate | Facilitates cyclization and fluorination |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity and yield |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Agents

Recent studies have highlighted the potential of methyl 3-(difluoromethyl)isoxazole-5-carboxylate as a precursor for the synthesis of novel anticancer agents. Isoxazole derivatives have been shown to exhibit significant inhibitory activity against various cancer cell lines. For instance, the incorporation of difluoromethyl groups enhances the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties and efficacy in cancer therapy .

1.2 Enzyme Inhibition

This compound has been utilized in the design of inhibitors targeting specific enzymes involved in disease pathways. For example, derivatives of isoxazole have been investigated as inhibitors of protein arginine methyltransferases (PRMTs), which play a crucial role in gene regulation and are implicated in cancer progression. The difluoromethyl substitution is believed to enhance binding affinity due to increased hydrophobic interactions with the enzyme active site .

Agrochemicals

2.1 Herbicides and Pesticides

The compound has also found applications in the field of agrochemicals, particularly as a component in the synthesis of herbicides and pesticides. The isoxazole ring system is known for its biological activity against various pests and weeds. Research indicates that difluoromethyl-substituted isoxazoles can exhibit enhanced herbicidal properties compared to their non-fluorinated counterparts, making them valuable in crop protection strategies .

Material Science

3.1 Polymer Synthesis

In material science, this compound can be employed as a monomer in the synthesis of polymers with tailored properties. The introduction of difluoromethyl groups into polymer backbones can impart unique characteristics such as increased thermal stability and chemical resistance, which are desirable in various industrial applications .

Data Table: Comparative Analysis of Isoxazole Derivatives

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

Key Observations :

- Ester Position : The 5-carboxylate ester is common in bioactive isoxazoles, but substitution at the 4-position (e.g., in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) may alter steric interactions with biological targets .

Key Observations :

- Fluorine Introduction : Fluorination typically requires specialized reagents (e.g., Selectfluor or DAST), which may lower yields compared to methoxylation or alkylation .

- Esterification : Methyl esters are often introduced via alcoholysis of acyl chlorides (e.g., dichloromethane-mediated reactions ).

Physicochemical and Spectral Properties

NMR Data Comparison :

Crystallography :

- Methyl 3-phenylisoxazole-5-carboxylate forms C–H∙∙∙O hydrogen-bonded layers in the crystal lattice, influencing solubility .

- Fluorinated analogs may exhibit distinct packing due to C–F∙∙∙H interactions, though direct data is absent in the evidence.

Key Observations :

- Fluorine Impact: The difluoromethyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs, making it suitable for CNS-targeting drugs .

- Ester vs. Amide : Methyl esters (as in the target compound) are more hydrolytically stable than amides, favoring prolonged activity in vivo .

Biological Activity

Methyl 3-(difluoromethyl)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The difluoromethyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A significant study evaluated various isoxazole derivatives against multiple cancer cell lines, revealing promising cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a comparative study, several isoxazole derivatives were tested for their cytotoxicity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.7 to 10.1 µM against Huh7 cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 21 µM) .

Table 1: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU |

|---|---|---|---|

| This compound | Huh7 | 4.7 | Better |

| This compound | MCF7 | 10.1 | Comparable |

| This compound | HCT116 | 8.5 | Better |

The study also demonstrated that these compounds induced cell cycle arrest in the G0/G1 phase, suggesting a mechanism involving cyclin-dependent kinase (CDK) modulation .

Antibacterial Activity

In addition to anticancer properties, this compound has shown antibacterial activity. Isoxazole derivatives have been reported to possess significant antibacterial effects against various pathogens.

Case Study: Antibacterial Evaluation

A recent investigation assessed the antibacterial efficacy of isoxazole derivatives against Gram-positive and Gram-negative bacteria. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone. Specifically, derivatives exhibited MIC values ranging from 40 to 50 µg/mL against resistant strains such as E. faecalis and P. aeruginosa .

Table 2: Antibacterial Activity of Isoxazole Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Comparison with Ceftriaxone |

|---|---|---|---|

| This compound | E. faecalis | 40 | Comparable |

| This compound | P. aeruginosa | 50 | Comparable |

Anti-inflammatory Properties

Research indicates that this compound may also exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.

The proposed mechanism involves the modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways, which play a crucial role in inflammatory responses . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.